molecular formula C16H17FN2O4S2 B2667286 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 946342-92-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2667286
M. Wt: 384.44
InChI Key: XMUCZLROWMCUKX-UHFFFAOYSA-N
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Description

The compound “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide” is a complex organic molecule. It contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The isothiazolidine ring in this compound is substituted with a phenyl group and a sulfonamide group.

Scientific Research Applications

COX-2 Inhibition and Potential Anti-inflammatory Applications

A study on a series of benzenesulfonamide derivatives highlighted their role as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom in these compounds was found to significantly enhance COX-2 selectivity, suggesting potential anti-inflammatory applications. JTE-522, a derivative within this series, showed promise in phase II clinical trials for treating conditions like rheumatoid arthritis and acute pain, indicating the therapeutic potential of such molecules (Hashimoto et al., 2002).

Anticancer Potential

Research on aminothiazole-paeonol derivatives, which share structural similarities with the compound , revealed high anticancer potential against various human cancer cell lines. One derivative in particular demonstrated potent inhibitory activity, suggesting the relevance of sulfonamide and thiazolidine derivatives in developing anticancer agents. This study underscores the promise of such compounds in treating gastrointestinal adenocarcinomas (Tsai et al., 2016).

Antibacterial Applications

Oxazolidinones, a class related to thiazolidinones, have been studied for their unique bacterial protein synthesis inhibition mechanism. Novel analogs in this class demonstrated broad-spectrum antibacterial activities against clinically relevant pathogens, including strains resistant to other antibiotics. This highlights the potential of thiazolidinone derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Zurenko et al., 1996).

Antimicrobial and Antifungal Activities

A study synthesizing novel triazole compounds containing the 2-methylidenethiazolidine ring demonstrated fungicidal activities. This suggests that compounds with thiazolidine cores can be effective in developing new antimicrobial and antifungal agents, further emphasizing the versatility of this chemical framework in addressing various types of infections (Xu et al., 2005).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-12-10-13(17)6-7-16(12)25(22,23)18-14-4-2-5-15(11-14)19-8-3-9-24(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUCZLROWMCUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide

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